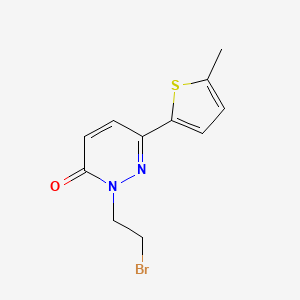

2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

Beschreibung

Structure and Synthesis The compound 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 2-(2-bromoethyl) group at position 2 and a 5-methylthiophen-2-yl moiety at position 4.

For instance, substituted pyridazinones are typically synthesized by reacting a pyridazinone precursor with alkyl halides (e.g., bromoethyl halides) in the presence of a base like K₂CO₃ in acetone . The 5-methylthiophen-2-yl group may be introduced via Suzuki coupling or similar cross-coupling reactions, as seen in thiophene-containing analogs .

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZIGNDYXAJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure that includes a bromoethyl group and a methylthiophene moiety. The molecular formula is , indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms in its structure. Understanding its chemical properties is essential for evaluating its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one exhibit significant antitumor properties. For instance, studies on related dihydropyridazine derivatives have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the antitumor activity of related compounds on A549 lung cancer cells, the following results were observed:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.6 | A549 |

| Compound B | 8.4 | HCC827 |

| Compound C | 7.1 | NCI-H358 |

These results suggest that modifications in the chemical structure can significantly influence the potency against cancer cells.

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound may also possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has become a standard approach for evaluating new compounds.

Antimicrobial Testing Results

The following table summarizes antimicrobial activity against specific bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain |

|---|---|---|

| 2-Bromoethyl Derivative | 32 | Staphylococcus aureus |

| 5-Methylthiophene Derivative | 16 | Escherichia coli |

These findings indicate that certain derivatives may serve as effective antimicrobial agents.

The mechanism by which 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one exerts its biological effects likely involves interaction with cellular targets such as DNA or specific proteins involved in cell proliferation and survival.

DNA Binding Studies

Studies have shown that related compounds can bind to DNA in a manner that inhibits replication and transcription processes. This interaction is crucial for their antitumor efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related pyridazinones and heterocyclic derivatives:

Key Observations

Bromoethyl vs. Other Halogenated Groups :

- The 2-(2-bromoethyl) group in the target compound may act as a leaving group in nucleophilic substitution reactions, similar to iodine in ’s iodo-benzylidene derivative. However, bromine’s lower electronegativity compared to iodine or chlorine (e.g., 4-chlorophenyl in ) could reduce its reactivity in cross-coupling but improve stability in vivo .

Thiophene vs. This aligns with thiophene-containing analogs showing distinct bioactivity in receptor modulation .

Crystal Packing and Solubility: The planarity of the pyridazinone core (observed in ’s analog with a 3.69° dihedral angle) likely persists in the target compound. However, the bulky bromoethyl and methylthiophenyl groups may disrupt crystal symmetry, reducing melting points compared to methoxy-substituted derivatives (e.g., ) and improving solubility .

Biological Activity: Pyridazinones with bromine or thiophene substituents are frequently explored as phosphodiesterase (PDE) inhibitors or antimicrobial agents . The target compound’s bromoethyl-thiophene combination may synergize for dual activity, though empirical validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.